![molecular formula C17H13ClN2O3S B2688162 1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1798022-45-3](/img/structure/B2688162.png)
1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
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Description
Scientific Research Applications
Material Science Applications
- Corrosion Inhibition : Research has shown that urea derivatives, including compounds similar to the one , exhibit significant inhibition efficiency against mild steel corrosion in acidic solutions. The efficiency of these inhibitors is influenced by temperature and concentration, suggesting potential applications in protecting industrial materials (Bahrami & Hosseini, 2012).
Pharmacological Applications
- Antiviral Properties : Urea derivatives, including those with thiophenoyl and furoyl groups, have been shown to possess antiviral activity. This suggests a potential application in the development of antiviral drugs (O'sullivan & Wallis, 1975).
- Antibacterial and Antifungal Activities : Certain urea derivatives have been evaluated for their antibacterial and antifungal properties, indicating potential uses in treating microbial infections (Alabi et al., 2020).
Synthetic Chemistry Applications
- Synthesis of Novel Compounds : The urea compound is related to a class of compounds synthesized for the study of their chemical properties and reactions. These studies often aim to develop new materials with specific functions or to understand the fundamental aspects of chemical reactivity (Li et al., 2000; Reddy et al., 2015).
- Catalysis and Synthesis : Research has explored the use of similar compounds in catalytic processes and the synthesis of complex molecules. This includes the development of chalcone derivatives with antioxidant properties, highlighting the versatility of urea derivatives in organic synthesis (Prabakaran et al., 2021).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9H,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEACDGCQBPMSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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